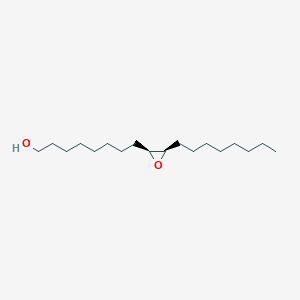
Halloysite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Halloysite is a naturally occurring aluminosilicate mineral that has gained significant attention in the scientific research community for its unique properties and potential applications. This mineral is composed of a tubular structure that is formed by the rolling of sheets of alumina and silica. Halloysite has a wide range of applications in various fields, including nanotechnology, biomedicine, and environmental science.
Mecanismo De Acción
The mechanism of action of halloysite depends on its application. In drug delivery, halloysite acts as a nanocarrier that can release drugs in a controlled manner. In tissue engineering, halloysite acts as a scaffold that can support cell growth and differentiation. In biosensing, halloysite acts as a biosensor that can detect specific biomolecules.
Efectos Bioquímicos Y Fisiológicos
Halloysite has been shown to have low toxicity and biocompatibility, making it suitable for biomedical applications. In addition, halloysite has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for disease treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using halloysite in lab experiments include its low toxicity, biocompatibility, and unique tubular structure. However, the limitations include the difficulty in synthesizing halloysite in large quantities and the variability in its physical and chemical properties.
Direcciones Futuras
There are several future directions for halloysite research, including the development of new synthesis methods, the optimization of halloysite properties for specific applications, and the exploration of new applications in fields such as energy storage and catalysis. In addition, the use of halloysite in combination with other materials, such as graphene and carbon nanotubes, could lead to the development of new hybrid materials with enhanced properties.
Métodos De Síntesis
Halloysite can be synthesized in the laboratory by using various methods, including hydrothermal synthesis, sol-gel synthesis, and chemical vapor deposition. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to form halloysite. Sol-gel synthesis involves the use of a sol-gel process to form halloysite, which involves the conversion of a liquid sol into a solid gel. Chemical vapor deposition involves the deposition of halloysite on a substrate by using a chemical reaction.
Aplicaciones Científicas De Investigación
Halloysite has been extensively studied in the scientific research community for its potential applications in various fields. In nanotechnology, halloysite has been used as a nanocarrier for drug delivery, as a nanofiller for polymer composites, and as a template for the synthesis of nanowires and nanotubes. In biomedicine, halloysite has been used as a drug delivery system for cancer treatment, as a scaffold for tissue engineering, and as a biosensor for disease diagnosis. In environmental science, halloysite has been used as an adsorbent for heavy metal ions and organic pollutants.
Propiedades
Número CAS |
12068-50-7 |
|---|---|
Nombre del producto |
Halloysite |
Fórmula molecular |
Al2H10O9Si2 |
Peso molecular |
264.21 g/mol |
InChI |
InChI=1S/2Al.H6O7Si2.2H2O/c;;1-8(2,3)7-9(4,5)6;;/h;;1-6H;2*1H2 |
Clave InChI |
ODEZCHRZMVMFPZ-UHFFFAOYSA-N |
SMILES |
O.O.O[Si](O)(O)O[Si](O)(O)O.[Al].[Al] |
SMILES canónico |
O.O.O[Si](O)(O)O[Si](O)(O)O.[Al].[Al] |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)




![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)


![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
